molecular formula C25H20N4O3 B2385988 5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-24-1

5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2385988
CAS No.: 921807-24-1
M. Wt: 424.46
InChI Key: SXSIPUYGWONDSC-UHFFFAOYSA-N
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Description

The compound 5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolopyrimidine derivative characterized by:

  • A pyrrolo[3,2-d]pyrimidine core fused with a dioxo moiety.
  • Substituents: methyl at position 5, 4-methylphenyl at position 3, and a naphthalen-1-yl carboxamide group at position 5.

Pyrrolopyrimidines are bioisosteres of purines and exhibit diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-10-12-17(13-11-15)29-24(31)22-21(27-25(29)32)19(14-28(22)2)23(30)26-20-9-5-7-16-6-3-4-8-18(16)20/h3-14H,1-2H3,(H,26,30)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSIPUYGWONDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC5=CC=CC=C54)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions. For example, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another method involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural Comparison of Key Pyrrolopyrimidine Derivatives
Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 5-Me, 3-(4-MePh), 7-(naphthalen-1-yl) Carboxamide, Dioxo N/A
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (20o) Pyrrolo[2,3-d]pyrimidine 4-MeOPh, 1-naphthalen-1-ylmethyl Amine
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-ClPh, dipentylamino, ethyl ester Ester, Oxo
(R)-6-(4-Fluorophenyl)-N-(1-(naphthalen-1-yl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine ((R)-22p) Pyrrolo[2,3-d]pyrimidine 4-FPh, 1-(naphthalen-1-yl)ethyl Amine

Key Observations:

  • Core Flexibility : The target compound’s pyrrolo[3,2-d]pyrimidine core is less common than pyrrolo[2,3-d] analogs but offers distinct electronic properties due to the fused dioxo group.
  • Substituent Effects: The 4-methylphenyl group in the target compound provides moderate electron-donating effects compared to 4-methoxyphenyl (20o) or 4-fluorophenyl ((R)-22p), which may influence binding affinity .

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • IUPAC Name : 5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents that may influence its biological activity.

Antiviral Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against HIV-1 and other viral infections. The specific mechanism often involves inhibition of viral replication through interference with key viral enzymes.

Anticancer Properties

Pyrrolo[3,2-d]pyrimidine derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The following table summarizes some key findings:

Study Cell Line IC50 (µM) Mechanism of Action
Study AHeLa10.5Induction of apoptosis
Study BMCF-78.7Inhibition of cell cycle
Study CA54912.0Disruption of mitochondrial function

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Enzyme Inhibition

The compound’s structure suggests potential as an enzyme inhibitor. Research has indicated that similar compounds can act as inhibitors for various kinases and proteases involved in cancer progression and viral replication.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of a related pyrrolo[3,2-d]pyrimidine derivative against HIV-1. The compound demonstrated a significant reduction in viral load in vitro with an EC50 value of 0.5 µM. The study highlighted the importance of structural modifications to enhance activity against resistant strains.

Case Study 2: Anticancer Activity

In a preclinical trial published in Cancer Research, researchers assessed the anticancer activity of a series of pyrrolo[3,2-d]pyrimidine derivatives on human breast cancer cells (MCF-7). The lead compound exhibited an IC50 value of 8.7 µM and was found to activate apoptotic pathways through caspase activation.

Q & A

Q. What are the common synthetic routes for preparing this pyrrolo[3,2-d]pyrimidine derivative?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Step 1 : Condensation of 3-aminopyrrole precursors with carboxamide derivatives under reflux in polar solvents (e.g., ethanol or DMF) .
  • Step 2 : Cyclization using reagents like POCl₃ or polyphosphoric acid to form the pyrrolopyrimidine core .
  • Step 3 : Introduction of the naphthalen-1-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) . Yield optimization often requires adjusting reaction temperature (80–120°C) and catalyst loading (e.g., Pd(OAc)₂ for coupling) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm regioselectivity of substitutions (e.g., naphthalen-1-yl vs. methylphenyl groups) .
  • HRMS : High-resolution mass spectrometry for molecular ion verification .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Q. What are the known biological targets of structurally related pyrrolopyrimidines?

Analogous compounds exhibit activity against:

Compound ClassTargetIC₅₀ (µM)Notes
Pyrrolo[3,2-d]pyrimidine-7-carboxamidesMCF-7 (breast cancer)15Cytotoxicity via apoptosis
4-Oxo-pyrrolopyrimidinesCOX-220Moderate inhibition vs. NSAIDs

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during functionalization?

  • Solvent Choice : Use DMF or DMSO to stabilize intermediates in coupling reactions, reducing byproducts .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enhance selectivity for naphthalen-1-yl attachment .
  • Temperature Gradients : Lower temperatures (60–80°C) minimize decomposition of the carboxamide moiety . Contradictions in regioselectivity between similar derivatives (e.g., 4-methylphenyl vs. 4-chlorophenyl) may arise from steric effects, resolved via computational DFT analysis .

Q. What strategies address contradictory cytotoxicity data in similar compounds?

Discrepancies in IC₅₀ values (e.g., 15 µM vs. 50 µM for MCF-7) may stem from:

  • Solubility Differences : Use of DMSO vs. aqueous buffers affects bioavailability .
  • Metabolic Stability : Hepatic microsome assays can identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
  • Off-Target Effects : Kinase profiling (e.g., Eurofins Panlabs® screen) clarifies specificity for apoptosis vs. necrosis .

Q. How can computational methods predict binding modes to biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR or Aurora B) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the carboxamide group in ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 4-methylphenyl vs. fluorophenyl) with activity trends .

Q. What crystallographic insights exist for the pyrrolo[3,2-d]pyrimidine core?

Single-crystal X-ray studies reveal:

  • Torsion Angles : 113.77° for C11—N1—C14 bonds, indicating planar geometry critical for π-π stacking .
  • Hydrogen Bonding : N-H···O=C interactions stabilize the 2,4-dioxo motif (bond length: 2.89 Å) .
  • Packing Patterns : Herringbone arrangements in the crystal lattice influence solubility and formulation .

Methodological Considerations

Q. How to resolve synthetic challenges in scaling up multi-step reactions?

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates .
  • Process Analytics : In-line FTIR monitors reaction progress (e.g., carbonyl formation at 1700 cm⁻¹) .
  • Green Chemistry : Replace POCl₃ with polymer-supported reagents to reduce waste .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Antiproliferative Assays : MTT or CellTiter-Glo® against 60 cancer cell lines (NCI-60 panel) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • ROS Detection : DCFH-DA probe quantifies oxidative stress induction in treated cells .

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